Bis(2-ethylhexyl) dodecanedioate

Description

Contextualization within Dicarboxylic Acid Esters in Chemical Science

Bis(2-ethylhexyl) dodecanedioate (B1236620) belongs to the broad class of organic compounds known as dicarboxylic acid esters. researchgate.net These are molecules formed through the esterification reaction between a dicarboxylic acid (a compound with two carboxylic acid functional groups, -COOH) and an alcohol. In this specific case, the parent dicarboxylic acid is dodecanedioic acid, a 12-carbon linear chain dicarboxylic acid, and the alcohol is 2-ethylhexanol. researchgate.net

Dicarboxylic acid esters are a significant group in industrial chemistry, valued for their diverse applications. Esters of other dicarboxylic acids, such as adipic acid (forming adipates), sebacic acid (forming sebacates), and phthalic acid (forming phthalates), are widely used as plasticizers, lubricants, solvents, and chemical intermediates. researchgate.netwikipedia.orgnih.gov For instance, Bis(2-ethylhexyl) adipate (B1204190) (DEHA) and Dioctyl sebacate (B1225510) (DOS) are well-known plasticizers and lubricants. wikipedia.orgnih.govsigmaaldrich.com The properties of these esters—such as viscosity, thermal stability, and polarity—can be precisely tailored by selecting different parent acids and alcohols, allowing for the synthesis of molecules optimized for specific functions. researchgate.net Research in this area focuses on synthesizing novel esters and evaluating their properties to meet demands for improved performance and environmental compatibility. researchgate.net

Significance in Advanced Materials and Lubrication Engineering

The significance of Bis(2-ethylhexyl) dodecanedioate lies in its excellent performance characteristics as both a lubricant and a plasticizer. Its molecular structure, featuring a long, flexible central chain and branched ester groups, imparts desirable properties for high-performance applications.

A key study evaluating the lubrication properties of various synthesized dodecanedioate esters highlighted the exceptional qualities of di-2-ethylhexyl dodecanedioate (D2EHD). researchgate.net The research demonstrated that this compound exhibits excellent low-temperature properties, with a pour point of -55°C, which is critical for lubricants operating in cold environments. researchgate.net Furthermore, it possesses a high flash point and a low friction coefficient, indicating good thermal stability and lubricity. researchgate.net The study also noted that increases in the carbon chain length and branching of the alcohol component generally lead to improved viscosity index (VI) and oxidative stability. researchgate.net These characteristics make branched dodecanedioate esters like this compound suitable for use as high-quality bio-lubricants, potentially without the need for additives. researchgate.net

Table 2: Comparative Properties of Synthesized Dodecanedioate Esters

| Compound | Pour Point (°C) | Flash Point (°C) | Viscosity Index (VI) |

|---|---|---|---|

| Di-2-ethylhexyl dodecanedioate (D2EHD) | -55 | - | - |

| Di-2-methylbutyl dodecanedioate (D2MBD) | -45 | - | - |

| Di-2-ethylbutyl dodecanedioate (D2EBD) | -35 | - | - |

| Di-oleyl dodecanedioate (DOlD) | - | 300 | - |

Data extracted from a 2020 study on dodecanedioate esters-based bio-lubricants. researchgate.net

As a plasticizer, it enhances the flexibility and processability of polymeric materials. researchgate.net Its low volatility and stability make it a valuable component in creating durable and long-lasting flexible plastics.

Evolution of Research Paradigms for Plasticizers and Lubricants

The development and application of this compound are best understood within the broader evolution of research into plasticizers and lubricants.

Lubricants: The history of lubrication technology has progressed from simple animal fats and vegetable oils used in ancient times to mineral oils derived from petroleum during the Industrial Revolution. lubritexng.commil-comm.com The 20th century marked a pivotal shift with the development of synthetic lubricants, which were created through chemical synthesis to offer superior performance under extreme conditions, such as high temperatures and pressures. santiemidwest.comresearchgate.net This era saw the emergence of various classes of synthetic lubricants, including polyalphaolefins (PAOs) and esters. researchgate.net Current research focuses on creating more efficient, reliable, and environmentally friendly lubricants. mil-comm.com This includes the development of bio-based lubricants derived from renewable resources, which offer better biodegradability and lower toxicity. santiemidwest.com The study of dicarboxylic acid esters like this compound as high-performance bio-lubricants is a direct result of this paradigm shift. researchgate.net

Plasticizers: The use of plasticizers began in the 19th century with natural products like camphor. journalcra.com The 20th century was dominated by synthetic plasticizers, particularly phthalic acid esters, which became ubiquitous in producing flexible plastics like PVC. researchgate.netnih.gov However, in recent decades, significant research has been driven by concerns over the potential health and environmental impacts of traditional phthalates. researchgate.netnih.gov Issues such as leaching, migration, and evaporation of these plasticizers from the polymer matrix can degrade the material's properties and lead to human and environmental exposure. researchgate.net This has led to a paradigm shift in plasticizer research, focusing on the development of non-toxic, low-migration alternatives. journalcra.com This includes a growing interest in dicarboxylic acid esters derived from acids like adipic, azelaic, and sebacic acids, as well as fatty acid esters from renewable sources. researchgate.netjournalcra.com this compound fits within this modern research paradigm as a high molecular weight ester with potentially lower volatility and migration tendency compared to some traditional plasticizers.

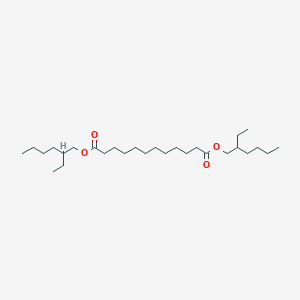

Structure

2D Structure

Properties

IUPAC Name |

bis(2-ethylhexyl) dodecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O4/c1-5-9-19-25(7-3)23-31-27(29)21-17-15-13-11-12-14-16-18-22-28(30)32-24-26(8-4)20-10-6-2/h25-26H,5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPSFISGWJGUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885079 | |

| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19074-24-9 | |

| Record name | Bis(2-ethylhexyl) dodecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19074-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019074249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) dodecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Bis 2 Ethylhexyl Dodecanedioate

Esterification Reaction Pathways and Kinetics

The formation of bis(2-ethylhexyl) dodecanedioate (B1236620) from dodecanedioic acid and 2-ethylhexanol is a reversible esterification reaction. researchgate.netresearchgate.net The process typically involves two sequential steps. Initially, one molecule of dodecanedioic acid reacts with one molecule of 2-ethylhexanol to form the monoester, mono(2-ethylhexyl) dodecanedioate. Subsequently, the monoester reacts with a second molecule of 2-ethylhexanol to yield the desired diester, bis(2-ethylhexyl) dodecanedioate, and water as a byproduct. researchgate.net

The kinetics of this type of esterification are influenced by several factors. While some studies have explored non-catalytic synthesis under supercritical conditions, demonstrating that the reaction can proceed without a catalyst at elevated temperatures and pressures, catalyzed reactions are more common in industrial settings. researchgate.netresearchgate.netrsc.org The reaction rate is dependent on the concentrations of the reactants and the catalyst. researchgate.net For similar esterification reactions, kinetic models have been developed, often showing a first-order dependence on the acid and the catalyst concentration. researchgate.net The activation energy for the forward reaction in the synthesis of a similar diester, bis(2-ethylhexyl) sebacate (B1225510), was determined to be 58.5 kJ/mol. researchgate.net

Catalytic Systems for Dodecanedioate Ester Synthesis

Homogeneous Catalysis Approaches

Homogeneous catalysts, which exist in the same phase as the reactants, are known for their high activity and selectivity under mild reaction conditions. researchgate.net Common homogeneous catalysts for esterification include strong mineral acids like sulfuric acid and p-toluenesulfonic acid, as well as organometallic compounds such as organic titanates. csic.esgoogle.comnih.gov These catalysts effectively protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. researchgate.net However, a significant drawback of homogeneous catalysts is the difficulty in their separation from the final product, which can lead to corrosion issues and require additional purification steps. researchgate.netcsic.es

Heterogeneous Catalysis Development

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer the significant advantage of easy separation and reusability. researchgate.netrsc.org This simplifies the purification process and reduces waste. For the esterification of long-chain acids and alcohols, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36) and sulfated metal oxides have been investigated. csic.esdergipark.org.trcore.ac.uk These solid acids provide active sites for the reaction to occur on their surface. Research has shown that macroporous sulfonic acid resins are effective for the esterification of acetic acid with 2-ethylhexanol, a similar reaction system. dergipark.org.tr The development of highly active and stable heterogeneous catalysts is a key area of research, aiming to combine the high reactivity of homogeneous systems with the practical benefits of heterogeneous catalysis. rsc.org

Green Chemistry Principles in Catalyst Selection

The principles of green chemistry increasingly guide the selection and development of catalysts for industrial processes. youtube.com This involves choosing catalysts that are non-toxic, environmentally benign, and can be used in smaller quantities or recycled efficiently. youtube.comlabmanager.com In the context of dodecanedioate ester synthesis, this translates to a preference for heterogeneous catalysts over corrosive and difficult-to-remove homogeneous acids. core.ac.uk The use of biocatalysts, such as immobilized lipases (e.g., Novozym 435), represents a particularly green approach. rsc.orgnih.govresearchgate.net These enzymes can catalyze esterification under mild conditions, often in solvent-free systems or even in water, and are highly selective, minimizing byproduct formation. rsc.orgnih.govresearchgate.net The development of novel catalysts, such as bimetallic oxide clusters, that can utilize molecular oxygen as a benign oxidant also aligns with green chemistry principles. labmanager.com

Process Optimization for High-Yield and Purity Synthesis

Achieving high yields and purity of this compound requires careful optimization of various process parameters.

Reaction Condition Parameters (Temperature, Pressure, Molar Ratios)

Temperature: The reaction temperature significantly influences the rate of esterification. Higher temperatures generally lead to faster reaction rates. researchgate.net However, excessively high temperatures can promote side reactions, such as the dehydration of 2-ethylhexanol to form bis(2-ethylhexyl) ether. researchgate.net Optimal temperatures for similar esterification reactions are often reported in the range of 120°C to 260°C. researchgate.netgoogle.com For instance, in the synthesis of bis(2-ethylhexyl) terephthalate (B1205515), a reaction temperature of 120°C was used with an ionic liquid catalyst. mdpi.com

Pressure: The esterification reaction can be carried out at atmospheric, reduced, or elevated pressures. Performing the reaction under vacuum can help to remove the water byproduct, shifting the equilibrium towards the formation of the ester and thus increasing the conversion. researchgate.net Conversely, carrying out the reaction under pressure, for example, with an inert gas, can also be employed. google.com Studies on the non-catalytic synthesis of similar esters have been conducted under near- and supercritical conditions of the alcohol, which involve high pressures. researchgate.netrsc.org

Molar Ratios: The stoichiometry of the reaction requires a 1:2 molar ratio of dodecanedioic acid to 2-ethylhexanol. However, to drive the reaction to completion, an excess of the alcohol is often used. researchgate.netdergipark.org.tr This is a common strategy in esterification reactions to maximize the conversion of the more valuable carboxylic acid. dergipark.org.tr The optimal molar ratio can vary depending on the specific catalyst and other reaction conditions. For example, in the synthesis of bis(2-ethylhexyl) terephthalate, molar ratios of alcohol to acid ranging from 2.6:1 to 8:1 have been explored. google.commdpi.com

Table 1: Summary of Catalytic Systems and Reaction Conditions for Ester Synthesis

| Catalyst Type | Catalyst Example | Typical Temperature (°C) | Molar Ratio (Alcohol:Acid) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Homogeneous | p-Toluenesulfonic acid csic.es | 120-180 | 2:1 to 4:1 | High activity and selectivity researchgate.net | Difficult to separate, corrosive researchgate.netcsic.es |

| Organic Titanates google.com | 180-260 | 2.6:1 to 4:1 google.com | High efficiency at elevated temperatures google.com | Potential for product contamination | |

| Heterogeneous | Ion-Exchange Resins (Amberlyst) csic.esdergipark.org.tr | 80-120 | 1:1 to 3:1 csic.escore.ac.uk | Easy separation and reusability rsc.org | Lower activity than homogeneous catalysts rsc.org |

| Sulfated Zirconia core.ac.uk | 90 | 3:1 core.ac.uk | High thermal stability core.ac.uk | Potential for deactivation |

| Biocatalyst | Immobilized Lipase (Novozym 435) researchgate.net | 70-80 | 1.1:1 | Environmentally friendly, high selectivity rsc.orgnih.gov | Higher cost, lower stability at high temps |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-ethylhexanol |

| Acetic acid |

| Adipic acid |

| Amberlyst 15 |

| Amberlyst 36 |

| Bis(2-ethylhexyl) adipate (B1204190) nih.gov |

| This compound nih.govcalpaclab.comtcichemicals.comspectrumchemical.comfishersci.ca |

| Bis(2-ethylhexyl) ether researchgate.net |

| Bis(2-ethylhexyl) phthalate (B1215562) researchgate.netnist.govnist.gov |

| bis(2-ethylhexyl) sebacate researchgate.netrsc.org |

| Bis(2-ethylhexyl) terephthalate researchgate.netmdpi.comresearchgate.netdoi.org |

| Dodecanedioic acid |

| Mono(2-ethylhexyl) dodecanedioate |

| p-toluenesulfonic acid |

| Phthalic acid google.com |

| Sulfuric acid |

Separation and Purification Techniquesnih.gov

The purification of high-boiling esters such as this compound is a critical step to remove unreacted starting materials, catalysts, and byproducts. Common impurities include residual 2-ethylhexanol, dodecanedioic acid, and catalyst residues from the esterification process. The techniques employed are designed to handle the low volatility and high molecular weight of the target ester.

A conventional method for purifying high-boiling esters produced via sulfuric acid-catalyzed esterification involves a multi-step process. google.com This process begins with the neutralization of the acidic reaction mixture, followed by washing with water to remove the resulting salts. google.com However, a key challenge is the removal of alkyl hydrogen sulfates, which are formed from the reaction of the alcohol with the sulfuric acid catalyst. A specialized purification process involves hydrolyzing this alkyl hydrogen sulfate (B86663) by reacting the raw esterification product with water before neutralization. google.com This hydrolysis step simplifies the separation of these byproducts.

Distillation is a primary technique for purifying esters, leveraging differences in boiling points to separate the desired product from more volatile impurities like unreacted alcohol. scienceready.com.au For high-boiling esters, this is typically performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation of the compound. A multi-stage distillation process can be employed for more effective separation. google.com For instance, an initial stripping step can remove the bulk of the excess alcohol, followed by a final stripping with steam or an inert gas at very low pressures (e.g., 2-20 mm Hg absolute pressure) to remove the remaining traces of alcohol. google.com

Another approach involves azeotropic distillation, where a solvent such as toluene (B28343) is added to form a low-boiling azeotrope with water, a byproduct of the esterification reaction. researchgate.net This allows for the continuous removal of water, driving the reaction equilibrium towards the product and simplifying the subsequent purification steps. umass.edu

Chromatographic techniques are also highly effective for the purification of esters, particularly for achieving high purity levels. Column chromatography using silica (B1680970) gel is a common laboratory-scale method. chemrxiv.orgresearchgate.net For industrial applications, more advanced chromatographic methods may be employed. The choice of eluent is critical and is typically a gradient of solvents, such as a mixture of hexanes and dichloromethane, to effectively separate the target ester from other components. researchgate.net High-performance liquid chromatography (HPLC), particularly semi-preparative HPLC with a reverse-phase column, can be used for further purification to obtain highly pure fractions of the ester. chemrxiv.orgresearchgate.net

In some contexts, such as the removal of ester plasticizers from aqueous environments, biological treatment methods like sequencing batch reactors (SBRs) have been studied. While these are more relevant to environmental remediation than industrial synthesis, they demonstrate that under certain conditions, biological removal of compounds like bis(2-ethylhexyl) phthalate, a structurally similar plasticizer, can be achieved, although bioavailability can be a limiting factor due to sorption to solids. nih.gov

The table below summarizes the various techniques used for the separation and purification of high-boiling esters.

Table 1: Separation and Purification Techniques for High-Boiling Esters

| Technique | Description | Purpose | Reference(s) |

|---|---|---|---|

| Neutralization and Water Wash | The raw product is treated with a base to neutralize the acid catalyst, followed by washing with water. | To remove the acid catalyst and water-soluble salts. | google.com |

| Hydrolysis of Byproducts | The raw esterification mixture is heated with water before neutralization. | To hydrolyze alkyl hydrogen sulfate byproducts into more easily separable forms. | google.com |

| Vacuum Distillation | Distillation is carried out under reduced pressure. | To separate the high-boiling ester from more volatile impurities at a lower temperature, preventing thermal decomposition. | scienceready.com.au |

| Steam/Inert Gas Stripping | Steam or an inert gas is passed through the ester at low pressure. | For the final removal of residual volatile components like unreacted alcohol. | google.com |

| Azeotropic Distillation | A solvent (e.g., toluene) that forms an azeotrope with water is used during the reaction. | To continuously remove water, a byproduct of esterification, thereby driving the reaction to completion. | researchgate.netumass.edu |

| Column Chromatography | The product is passed through a column packed with a stationary phase (e.g., silica gel). | To separate the ester from non-volatile impurities based on differences in polarity. | chemrxiv.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatography technique. | For high-resolution separation and purification to achieve very high purity. | chemrxiv.orgresearchgate.net |

Novel Synthetic Routes and Bio-based Precursors for Dodecanedioatesdigitellinc.com

The synthesis of dodecanedioic acid (DDDA), the precursor to this compound, has traditionally relied on petrochemical feedstocks through multi-step chemical processes. digitellinc.comcore.ac.uk These conventional routes are often associated with harsh reaction conditions, the use of strong acids and oxidants, and the generation of significant byproducts, necessitating extensive purification. nih.govdigitellinc.com In response to the growing demand for sustainable and "green" chemicals, significant research has focused on developing novel synthetic routes utilizing bio-based precursors. nih.gov

A prominent bio-based approach involves the conversion of renewable resources such as vegetable oils and fatty acids. confex.com Palm oil, coconut oil, and their derivatives are key feedstocks in these processes. core.ac.uknih.gov One innovative and sustainable method combines chemocatalysis and biocatalysis. digitellinc.comconfex.com This hybrid process typically involves the hydrodeoxygenation (HDO) of vegetable oils or fatty acids to produce n-dodecane, which is then purified by distillation. confex.com The purified dodecane (B42187) subsequently undergoes microbial oxidation (fermentation) using specific yeast strains, such as Candida tropicalis, to yield dodecanedioic acid. nih.govconfex.com This biocatalytic step is highly selective and can lead to high concentrations of DDDA. For instance, by optimizing process parameters like pH and substrate feeding, final DDDA concentrations of 66 g/L have been achieved in a bioreactor system. nih.gov

Another strategy focuses on a multi-enzyme cascade to produce DDDA from renewable linoleic acid. nih.gov This enzymatic process operates under mild conditions and is lauded for its high selectivity, offering a safer and more environmentally friendly alternative to traditional chemical synthesis. nih.gov By assembling a pathway consisting of several enzymes, including 13-lipoxygenase, 13-hydroperoxide lyase, and aldehyde dehydrogenase, a high productivity of 43.8 g L⁻¹ d⁻¹ has been reported for the biosynthesis of DDA from linoleic acid. nih.gov

The purification of bio-based DDDA from the fermentation broth is a crucial step. A common method involves double crystallization to isolate pure DDDA, achieving purities of approximately 99.86%. confex.com Another described process involves drying the biomass rich in DDDA, followed by dissolution in a solvent like ethyl acetate. core.ac.uk The product is then crystallized by evaporating the solvent, and further purified by melt crystallization, where the liquid DDDA is separated from unmelted impurities to yield a product with over 99% purity. core.ac.uk

The development of these bio-based routes is not only driven by environmental considerations but also by the potential for improved process economics and the ability to utilize low-value byproducts from agricultural processing. core.ac.uk The table below presents a summary of various bio-based precursors and the corresponding synthetic methodologies for producing dodecanedioic acid.

Table 2: Bio-based Precursors and Synthetic Routes for Dodecanedioic Acid (DDDA)

| Bio-based Precursor | Synthetic Methodology | Key Features | Reference(s) |

|---|---|---|---|

| Vegetable Oils (e.g., Palm Kernel Oil) | Chemo-biocatalytic process: Hydrodeoxygenation to dodecane followed by microbial oxidation with Candida tropicalis. | Combines chemical and biological steps for a sustainable process; produces high-purity DDDA. | digitellinc.comconfex.com |

| Palm Oil | Fermentation with a genetically altered Candida yeast strain. | Utilizes a biological feedstock to produce DDDA with a purity greater than 99%. | core.ac.uk |

| Dodecanoic Acid Methyl Ester (from Coconut Oil) | Whole-cell biotransformation using Candida tropicalis. | Employs a renewable derivative of coconut oil; achieved a final DDDA concentration of 66 g/L. | nih.gov |

| Linoleic Acid | Multi-enzyme cascade in a whole-cell one-pot biosynthesis. | An eco-friendly route with high productivity (43.8 g L⁻¹ d⁻¹) under mild conditions. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-ethylhexanol |

| Dodecanedioic acid (DDDA) |

| Sulfuric acid |

| Toluene |

| Dichloromethane |

| Bis(2-ethylhexyl) phthalate |

| n-dodecane |

| Ethyl acetate |

| Linoleic acid |

| 13-lipoxygenase |

| 13-hydroperoxide lyase |

Applications and Functional Roles in Advanced Material Science and Tribology

Role as a Polymer Plasticizer

Bis(2-ethylhexyl) dodecanedioate (B1236620) is a high-molecular-weight ester compound utilized as a plasticizer in the polymer industry. cymitquimica.com Plasticizers are additives that increase the flexibility, or plasticity, and durability of a material. Dicarboxylic acid esters, such as bis(2-ethylhexyl) dodecanedioate, are recognized for their function as plasticizers for polymers. chemicalland21.com Its low volatility and high molecular weight contribute significantly to its effectiveness and permanence within a polymer matrix. cymitquimica.com

Interfacial Interactions with Polymer Matrices

The primary function of this compound as a plasticizer is rooted in its ability to interact at the molecular level with polymer chains. When blended with a polymer, such as polyvinyl chloride (PVC), its molecules position themselves between the long polymer chains. This insertion increases the intermolecular space, or free volume, thereby reducing the secondary forces (like van der Waals forces) between the polymer chains. This disruption of the polymer-polymer interactions allows the chains to slide past one another more easily, resulting in increased flexibility and reduced brittleness. The long, non-polar aliphatic dodecanedioate backbone and the branched ethylhexyl groups contribute to its compatibility with the polymer matrix, ensuring a homogeneous mixture.

Impact on Polymer Processing and Durability

The incorporation of this compound significantly impacts both the processing and the final properties of polymer products. By lowering the glass transition temperature and the melt viscosity of the polymer, it facilitates easier processing at lower temperatures, which can reduce energy consumption and thermal degradation of the polymer.

The compound's contribution to durability is notable. cymitquimica.com Its characteristics include:

Low Volatility: Due to its high molecular weight (454.73 g/mol ), it is less prone to evaporating from the polymer matrix over time, even at elevated temperatures. cymitquimica.comepa.gov This ensures that the plasticizing effect is long-lasting.

Thermal Stability: It exhibits good thermal stability, which is essential for maintaining the integrity of the plastic during processing and in its final application. cymitquimica.com

Resistance to Extraction: It shows resistance to being extracted by solvents or other substances it may come into contact with, helping to preserve the material's flexibility and durability throughout its service life. cymitquimica.com

Advanced Plasticizer Formulations for Specific Polymer Systems

Beyond general-purpose applications, this compound is a component in advanced formulations tailored for specific performance requirements. For instance, it has been identified for use in compositions for film formation and in fragrance compositions where it can act as a solvent or carrier. epo.orggoogle.comi.moscow In one patented application, it is used as a plasticizer in conjunction with a particulate-controlling polymer and an aqueous carrier to reduce airborne particulates from surfaces. epo.orggoogle.com Such applications demonstrate its utility in specialized systems where its specific properties, like being a colorless and fluid solvent with a high flash point, are advantageous. epo.org

Development and Characterization of Bio-lubricants and Synthetic Oils

This compound, often abbreviated as D2EHD in lubrication studies, is a key compound in the formulation of high-performance synthetic oils and bio-lubricants. researchgate.netukm.my Dicarboxylate esters are prized in lubrication for their potential to offer high viscosity indices, good thermal stability, and excellent low-temperature properties. researchgate.netsrce.hr

Lubricity Mechanisms of Dodecanedioate Esters

The lubricity of dodecanedioate esters stems from their ability to form a persistent lubricating film on metal surfaces, reducing friction and wear between moving parts. The mechanism is primarily one of boundary lubrication, where the ester molecules adhere to the surfaces. This adherence is facilitated by the polar ester groups in the molecule, while the long hydrocarbon chains form a low-shear-strength layer.

Studies on dicarboxylate esters have shown they exhibit a low coefficient of friction (COF) at both 40 °C and 100 °C, indicating effective lubrication across a range of operating temperatures. ukm.my At very high temperatures (above 250°C), the lubricating performance can degrade. The degradation mechanism for bis(2-ethylhexyl)decanedioate has been identified as primarily pyrolysis, which involves the cleavage of β-C–H and C–C bonds, leading to the formation of smaller, lower-molecular-weight compounds. researchgate.net

Structure-Performance Relationships in Lubricant Applications

The molecular structure of this compound is directly responsible for its high-performance lubrication properties. The relationship between its structure and its functional characteristics is a critical aspect of its application in tribology.

Effect of Branching: The "2-ethylhexyl" groups are branched alkyl chains. This branching is crucial for disrupting the close packing of the molecules at low temperatures. This disruption significantly lowers the pour point, which is the lowest temperature at which the oil will still flow. Research shows that this compound has an exceptionally low pour point, with reported values between -50°C and -58°C. researchgate.netukm.mysrce.hrdoaj.org This makes it highly suitable for lubricants intended for use in cold environments.

The data below summarizes key performance metrics for this compound (D2EHD) and illustrates the structure-performance relationship by comparing branched versus linear esters.

Table 1: Lubrication Properties of this compound (D2EHD)

| Property | Value | Source(s) |

|---|---|---|

| Pour Point | -50°C to -58°C | researchgate.netukm.mysrce.hrdoaj.org |

| Flash Point | 200°C | researchgate.netukm.my |

| Viscosity Index (VI) | High (Range for similar esters: 178-216) | researchgate.netukm.my |

| Coefficient of Friction (COF) | Low (<0.35 at 40°C and 100°C) | ukm.my |

Table 2: Impact of Molecular Branching on Pour Point of Dodecanedioate Esters

| Compound | Alcohol Structure | Pour Point | Source(s) |

|---|---|---|---|

| This compound | Branched | -50°C | srce.hrdoaj.org |

This comparison clearly demonstrates that the branched structure of this compound results in vastly superior low-temperature performance compared to its linear isomer, dioctyl dodecanedioate. srce.hrdoaj.org

Non-Newtonian and Newtonian Fluid Behavior Studies

The rheological properties of a fluid are critical in determining its suitability for various applications, particularly in the field of lubrication and polymer science. This compound exhibits distinct fluidic behaviors that have been the subject of scientific investigation.

Research into the lubrication properties of dodecanedioate esters has provided valuable insights into the fluid behavior of this compound, often referred to as D2EHD in literature. A study focusing on bio-lubricants synthesized from dodecanedioic acid classified this compound as a non-Newtonian fluid. nist.gov Non-Newtonian fluids are characterized by a viscosity that changes depending on the applied shear stress or shear rate. This behavior is particularly advantageous in lubrication applications, where the fluid may need to provide low viscosity under high shear for reduced friction, and high viscosity under low shear to maintain a stable lubricating film. The same study highlighted that branched dodecanedioate esters, including this compound, could potentially be used as effective lubricants without the need for additional additives. nist.gov

Further studies have emphasized the excellent low-temperature properties of this compound. The presence of branched 2-ethylhexyl groups in its structure significantly lowers its pour point, which is the lowest temperature at which the oil will still flow. Research comparing it with its linear counterparts demonstrated a remarkably low pour point, making it suitable for applications in cold environments, such as in automotive engine oils or as a biolubricant. cymitquimica.com

The table below summarizes key properties of this compound and related esters from lubrication studies:

| Property | Di(2-ethylhexyl) dodecanedioate (D2EHD) | Dioctyl dodecanedioate | Dihexyl dodecanedioate |

| Pour Point | -55 °C | 20 °C | 10 °C |

| Fluid Behavior | Non-Newtonian | - | - |

This table is based on data from a comparative study of dodecanedioate esters and illustrates the superior low-temperature performance of the branched ester, this compound. nist.govcymitquimica.com

Emerging Applications in Specialized Chemical Engineering Fields

While this compound is well-established as a high-performance plasticizer and lubricant base stock, its unique combination of properties is paving the way for its use in more specialized areas of chemical engineering. cymitquimica.com Its low volatility, good thermal stability, and excellent compatibility with a range of polymers make it a candidate for advanced material formulations. cymitquimica.com

One of the primary roles of this compound in chemical engineering is as a plasticizer for polyvinyl chloride (PVC) and other polymers. cymitquimica.com Its function is to increase the flexibility, workability, and durability of the polymer matrix. The branched structure and long aliphatic chain of the dodecanedioate moiety impart superior plasticizing efficiency and permanence compared to some conventional plasticizers.

In the realm of materials science, the application of this compound contributes to the formulation of advanced polymers with tailored properties. Its low-temperature flexibility is particularly valuable for materials intended for use in a wide range of thermal environments. As a component in polymer/macromolecule reagents, it can influence the final properties of the synthesized material. fishersci.ca

The development of bio-lubricants is another significant area where this compound is finding emerging applications. nist.govcymitquimica.com Driven by the increasing demand for environmentally friendly and sustainable technologies, its favorable biodegradability profile, coupled with its excellent lubrication properties, makes it an attractive alternative to mineral oil-based lubricants. cymitquimica.com Its use in engine oils is being explored to meet the stringent requirements of modern engines. cymitquimica.com

While direct applications in highly specialized fields like flexible electronics or advanced separation processes are not yet widely documented for this specific compound, its fundamental properties suggest potential for future exploration in these areas. For instance, its role as a flexible dielectric material within a polymer matrix could be of interest for certain electronic applications.

Dear User,

Following a comprehensive search for scientific literature, we have determined that there is currently insufficient publicly available data to generate a detailed article on the "Environmental Fate, Transport, and Remediation Studies of this compound" according to the specific outline you provided.

Searches for this compound and its synonym, dioctyl dodecanedioate, did not yield specific research findings on its environmental distribution, abiotic degradation mechanisms (hydrolysis and photodegradation), or biodegradation and bioremediation strategies. The available information is largely limited to chemical identifiers and supplier listings.

The provided outline requires in-depth data for subsections such as aquatic dispersal, hydrolysis pathways, and photodegradation kinetics, which are not present in the current body of scientific literature for this specific compound. While extensive research exists for structurally related plasticizers like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and Bis(2-ethylhexyl) adipate (B1204190) (DEHA), substituting this information would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as requested.

Therefore, we are unable to fulfill your request to generate an article with the specified content and structure at this time due to the lack of requisite scientific research on this particular chemical compound.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the "Environmental Fate, Transport, and Remediation Studies of this compound" that strictly adheres to the requested outline.

The primary reason is a significant lack of specific research data for the chemical compound This compound corresponding to the detailed subsections provided:

Environmental Fate, Transport, and Remediation Studies of Bis 2 Ethylhexyl Dodecanedioate

Biodegradation and Bioremediation Strategies

Consortium-based Biodegradation Enhancement:There are no specific studies found on the use of microbial consortia to enhance the biodegradation of Bis(2-ethylhexyl) dodecanedioate (B1236620).

The vast majority of scientific research on the biodegradation of plasticizers focuses on Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) , a structurally different compound. While both are plasticizers, their chemical structures (dodecanedioate/adipate (B1204190) vs. phthalate) lead to different degradation pathways and enzymatic requirements.

Due to the strict instructions to focus solely on Bis(2-ethylhexyl) dodecanedioate and not introduce information outside the specified scope, creating a "thorough, informative, and scientifically accurate" article as requested is not feasible with the current state of accessible research. Substituting information about the more widely studied DEHP would be scientifically inaccurate and violate the core requirements of the prompt.

Toxicological Profiles and Biological Interactions of Bis 2 Ethylhexyl Dodecanedioate: Mechanistic Insights

Investigation of Cellular and Molecular Mechanisms of Toxicity

The cellular and molecular mechanisms underlying the toxicity of bis(2-ethylhexyl) dodecanedioate (B1236620) (DEHD) are not as extensively studied as those of some other plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP). However, existing research and regulatory assessments provide some insights into its biological interactions.

Receptor-Mediated Activities and Endocrine Disruption Potential

Bis(2-ethylhexyl) dodecanedioate has been evaluated for its potential to interfere with the endocrine system. A comprehensive assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) reported that DEHD tested negative in a series of in vitro and in vivo bioassays designed to detect endocrine-disrupting capabilities. industrialchemicals.gov.au Based on these findings, it is suggested that DEHD is not expected to significantly affect endocrine functions. industrialchemicals.gov.au This contrasts with the known endocrine-disrupting properties of some phthalates, indicating a different toxicological profile for DEHD in this regard.

Induction of Oxidative Stress and Reactive Oxygen Species Production

Specific studies detailing the induction of oxidative stress and the production of reactive oxygen species (ROS) directly by this compound are limited in the publicly available scientific literature. While research on related compounds like DEHP has shown a clear link to oxidative stress in various cell and animal models, similar dedicated investigations for DEHD are not readily found.

Modulation of Gene Expression and Downstream Cellular Pathways

Detailed investigations into the modulation of specific gene expression profiles and the subsequent impact on downstream cellular pathways following exposure to this compound are not extensively documented in current research. Transcriptomic analyses, which are crucial for understanding such mechanisms, have been more frequently applied to other plasticizers like DEHP, revealing alterations in metabolic and cellular signaling pathways. frontiersin.org However, specific data for DEHD is sparse.

In Vitro Cellular Models for Mechanistic Elucidation

The scientific literature does not provide extensive examples of the use of specific in vitro cellular models for the detailed mechanistic elucidation of this compound toxicity. While various cell-based assays are standard in toxicology to explore mechanisms like cytotoxicity, genotoxicity, and receptor activation, their specific application to DEHD is not as widely reported as for other plasticizers.

Metabolic Pathways and Metabolite Profiling in Biological Systems

The metabolism of this compound is a key factor in understanding its toxicokinetic profile. The primary metabolic pathway involves the breakdown of the ester bonds.

Ester Cleavage and Alkyl Chain Oxidation

Table 1: Summary of Toxicological Profile of this compound

| Section | Topic | Key Findings for this compound |

| 5.1.1 | Receptor-Mediated Activities and Endocrine Disruption Potential | Tested negative in in vitro and in vivo bioassays for endocrine disruption. industrialchemicals.gov.au |

| 5.1.2 | Induction of Oxidative Stress and Reactive Oxygen Species Production | Specific data for DEHD is limited in the available scientific literature. |

| 5.1.3 | Modulation of Gene Expression and Downstream Cellular Pathways | Specific data for DEHD is limited in the available scientific literature. |

| 5.1.4 | In Vitro Cellular Models for Mechanistic Elucidation | Specific data for DEHD is limited in the available scientific literature. |

| 5.2.1 | Ester Cleavage and Alkyl Chain Oxidation | Hydrolyzed to dodecanedioic acid and 2-ethylhexanol; 2-ethylhexanol is oxidized to 2-ethylhexanoic acid. industrialchemicals.gov.au |

Identification of Biological Metabolites

There is no specific information available in the public domain detailing the metabolic pathways and biological metabolites of this compound in any biological system.

Developmental and Reproductive Toxicology: Mechanistic Underpinnings

No studies were identified that specifically investigate the developmental and reproductive toxicology of this compound or the mechanistic underpinnings of such effects.

Immunomodulatory Effects and Mechanisms

There is no available research on the potential immunomodulatory effects of this compound or the mechanisms by which it might interact with the immune system.

Analytical Chemistry Methodologies for Detection and Quantification of Bis 2 Ethylhexyl Dodecanedioate

Advanced Chromatographic Techniques for Trace Analysis

Advanced chromatographic techniques are indispensable for the separation and quantification of Bis(2-ethylhexyl) dodecanedioate (B1236620), particularly at trace levels in complex mixtures. These methods offer the high resolution and sensitivity required for environmental and biological monitoring, as well as quality control in industrial applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Matrices

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the analysis of semi-volatile organic compounds like Bis(2-ethylhexyl) dodecanedioate in environmental and biological samples. canada.cascirp.orgnih.gov The methodology involves the vaporization of the sample, separation of its components in a gaseous mobile phase, and detection by a mass spectrometer, which provides both quantitative data and structural information.

For the analysis of long-chain diesters such as this compound, a typical GC-MS protocol would involve an initial sample preparation step to extract the analyte from the matrix. This could include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net The extract is then concentrated and injected into the GC system. Given the high boiling point of this compound, a high-temperature capillary column, such as one with a poly(trifluoropropylmethylsiloxane) stationary phase, is often employed to achieve good separation of long-chain compounds. researchgate.net

The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for library matching and structural confirmation. For trace analysis, selected ion monitoring (SIM) can be utilized to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte. ekb.eg

Key GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace analysis. |

| Injector Temperature | 280-320 °C | To ensure complete vaporization of the high-boiling point analyte. |

| GC Column | Mid-polarity stationary phase (e.g., poly(trifluoropropylmethylsiloxane)) | To achieve efficient separation of long-chain esters. researchgate.net |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 320 °C) | To separate compounds with a wide range of boiling points. |

| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | To produce a consistent and characteristic fragmentation pattern for identification. |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and library searching; SIM for enhanced sensitivity in quantitative analysis. ekb.eg |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Samples

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a versatile technique that is particularly well-suited for the analysis of large, thermally labile, or polar compounds that are not amenable to GC-MS without derivatization. chromatographyonline.com For this compound, HPLC-MS offers a robust method for its detection and quantification in complex matrices such as plastics, food products, and biological fluids. sielc.comhitachi-hightech.com

The separation is typically achieved using reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile and water. sielc.com Gradient elution is often employed to effectively separate the components of a complex sample. nih.gov

The eluent from the HPLC column is introduced into the mass spectrometer, where ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the analyte molecules. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be employed for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.gov

Typical HPLC-MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| HPLC Column | Reversed-phase C18 | For the separation of nonpolar compounds. mdpi.com |

| Mobile Phase | Gradient of acetonitrile and water | To provide good separation of a wide range of compounds. sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30-40 °C | To ensure reproducible retention times. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate ions from the analyte for mass analysis. nih.govnih.gov |

| MS Detection Mode | Tandem Mass Spectrometry (MS/MS) | For high selectivity and sensitivity in complex matrices. nih.gov |

Spectroscopic Characterization Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for the unambiguous identification, structural elucidation, and purity assessment of this compound. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. mmu.ac.uk Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a detailed picture of the molecular structure of this compound.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. For this compound, the spectrum would show characteristic signals for the protons in the 2-ethylhexyl group and the dodecanedioate backbone. chemicalbook.com

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons in the aliphatic chains, and the carbons of the 2-ethylhexyl groups.

Expected NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Methylene (-OCH₂-) | ~ 4.0 | ~ 67 |

| Methine (-CH-) | ~ 1.6 | ~ 39 |

| Aliphatic Methylene (-CH₂-) | 1.2 - 1.5 | 23 - 30 |

| Terminal Methyl (-CH₃) | ~ 0.9 | ~ 11, 14 |

| Ester Carbonyl (C=O) | - | ~ 173 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound would be characterized by strong absorption bands corresponding to the ester functional group and the long aliphatic chains.

The most prominent peak in the spectrum would be the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. orgchemboulder.com Other characteristic absorptions include the C-O stretching vibrations of the ester group, which appear as two or more bands in the 1000-1300 cm⁻¹ region, and the strong C-H stretching vibrations of the aliphatic chains around 2850-2960 cm⁻¹. nih.govorgchemboulder.com

Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 2850-2960 | C-H (aliphatic) | Stretching |

| 1735-1750 | C=O (ester) | Stretching |

| 1460-1470 | C-H (aliphatic) | Bending |

| 1000-1300 | C-O (ester) | Stretching |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com For this compound (C₂₈H₅₄O₄), HRMS can determine the mass with sufficient accuracy to distinguish it from other compounds with the same nominal mass but different elemental formulas.

HRMS can also be used to study the fragmentation patterns of the molecule, which can provide further structural information. The fragmentation of long-chain esters in mass spectrometry often involves cleavages at the ester linkage and along the aliphatic chains, providing valuable data for structural confirmation.

The theoretical exact mass of this compound ([M+H]⁺) is 455.4100 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

Sample Preparation and Extraction Protocols from Diverse Matrices

The accurate quantification of this compound (BEHDD) in various environmental and biological samples is predicated on effective sample preparation. This crucial step aims to isolate the analyte from the complex sample matrix, eliminate interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of extraction protocol is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired analytical sensitivity. Common matrices where BEHDD may be found include plastics, food products, water, and soil. Given its non-polar nature and high molecular weight, methods suitable for other large ester plasticizers are often adapted for BEHDD.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. For BEHDD, this typically involves an aqueous phase (the sample, often diluted) and a water-immiscible organic solvent. Due to its lipophilic character, BEHDD preferentially partitions into the organic phase.

The selection of the extraction solvent is critical for achieving high recovery. Solvents like n-hexane, dichloromethane, and ethyl acetate are commonly employed for extracting non-polar compounds from aqueous matrices. For solid or semi-solid samples, a preliminary extraction or digestion step may be required to release the analyte into a liquid phase before LLE can be performed. For instance, a solid sample might first be homogenized and sonicated with a suitable solvent.

A typical LLE procedure for isolating BEHDD from a liquid sample, such as a beverage, involves vigorous shaking of the sample with the chosen organic solvent in a separatory funnel. mdpi.com After allowing the phases to separate, the organic layer containing the analyte is collected. mdpi.com This process may be repeated multiple times with fresh solvent to maximize extraction efficiency. The collected organic extracts are then combined, dried (e.g., using anhydrous sodium sulfate), and concentrated, often by rotary evaporation, before analysis by chromatography. mdpi.com While LLE is robust, it can be labor-intensive and consume large volumes of organic solvents, which poses environmental and health concerns. americanlaboratory.com

Table 1: Typical Parameters for Liquid-Liquid Extraction of Ester Plasticizers

| Parameter | Description | Typical Value/Solvent | Rationale |

|---|---|---|---|

| Extraction Solvent | A water-immiscible organic solvent chosen to effectively dissolve the analyte. | n-Hexane, Dichloromethane, Ethyl Acetate | Selected based on the "like dissolves like" principle; these solvents are effective for non-polar compounds like BEHDD. |

| Sample-to-Solvent Ratio | The volumetric ratio of the sample to the extraction solvent. | 1:1 to 1:5 | A higher solvent volume can improve extraction efficiency but increases cost and waste. |

| Extraction pH | The pH of the aqueous sample can be adjusted to suppress the ionization of interfering compounds. | Neutral (pH ~7) | BEHDD is a neutral ester, so its extraction is less dependent on pH. Adjustments may be made to minimize co-extraction of acidic or basic matrix components. |

| Number of Extractions | The process is often repeated to ensure complete transfer of the analyte. | 2-3 cycles | Multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume. |

| Mixing Method | Method used to increase the surface area between the two liquid phases. | Vigorous manual shaking, Vortex mixing | Ensures efficient mass transfer of the analyte from the aqueous to the organic phase. |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) has become a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for greater selectivity. americanlaboratory.com The technique involves passing a liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the bulk of the matrix passes through. The analyte is later eluted with a small volume of a strong solvent. sigmaaldrich.com

For a non-polar compound like BEHDD, reversed-phase (RP) SPE is the most common approach. mdpi.com In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used to retain hydrophobic compounds from a polar sample matrix (e.g., water or an aqueous extract). mdpi.com

The SPE process consists of four main steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or a buffer to prepare it for sample loading. thermofisher.com

Loading: The sample is passed through the cartridge at a controlled flow rate, allowing the analyte to adsorb to the sorbent. thermofisher.com

Washing: A weak solvent is passed through the cartridge to remove co-adsorbed interfering compounds without dislodging the analyte. thermofisher.com

Elution: A small volume of a strong organic solvent is used to desorb the analyte from the sorbent. thermofisher.com

The choice of sorbent and elution solvent is crucial for method performance. While C18 is widely used, other polymeric sorbents may offer different selectivities and higher capacities. mdpi.com The final eluate is typically concentrated before instrumental analysis.

Table 2: Example of a Solid-Phase Extraction Protocol for BEHDD

| Step | Solvent/Solution | Volume | Purpose |

|---|---|---|---|

| Sorbent | C18-bonded silica (B1680970) | 500 mg | Non-polar stationary phase to retain hydrophobic BEHDD. |

| 1. Conditioning | Methanol, followed by Deionized Water | 5-10 mL each | To activate the C18 functional groups and ensure proper interaction with the aqueous sample. |

| 2. Sample Loading | Aqueous sample (pH adjusted if necessary) | Up to 1000 mL | The sample is loaded at a slow, controlled flow rate (e.g., 5-10 mL/min) to ensure efficient retention. |

| 3. Washing | Water/Methanol mixture (e.g., 90:10 v/v) | 5 mL | To remove polar interferences that may have been retained on the sorbent. |

| 4. Elution | Ethyl Acetate or Acetonitrile | 5-10 mL | A strong organic solvent disrupts the hydrophobic interaction and elutes the retained BEHDD. |

QuEChERS Protocols for Food Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has gained widespread use, particularly for the analysis of contaminants in complex food matrices. nih.govquechers.eu Originally developed for pesticide residue analysis, its application has been extended to other compounds, including plasticizers like adipates. uva.es A modified QuEChERS protocol would be highly suitable for the determination of BEHDD in food.

The QuEChERS procedure involves two main stages:

Extraction and Partitioning: A homogenized food sample is first extracted with an organic solvent, typically acetonitrile, in a centrifuge tube. uva.esunitedchem.com Acetonitrile is chosen for its ability to extract a wide range of compounds while minimizing the co-extraction of lipids and other matrix components. Following the initial extraction, partitioning salts (commonly magnesium sulfate (B86663) and sodium chloride or sodium acetate) are added. The addition of salts induces phase separation between the aqueous and organic layers and drives the analytes into the acetonitrile layer. uva.es Magnesium sulfate also helps to remove excess water. uva.es

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a second centrifuge tube containing a mixture of sorbents for cleanup. uva.es This step, known as d-SPE, is designed to remove specific matrix interferences. A common sorbent combination includes primary secondary amine (PSA) to remove fatty acids, sugars, and other polar organic acids, and C18 to remove non-polar interferences like lipids. uva.es For highly fatty matrices, a sorbent with enhanced lipid removal capabilities may be included. uva.es After vortexing and centrifugation, the cleaned extract is ready for analysis.

Table 3: A Representative QuEChERS Protocol for BEHDD in a Food Matrix

| Step | Procedure | Reagents/Sorbents | Purpose |

|---|---|---|---|

| 1. Sample Homogenization | A representative portion of the food sample is weighed into a centrifuge tube. | 10-15 g of sample | Ensure a uniform sample from which to extract. |

| 2. Extraction | Solvent is added, and the tube is shaken vigorously. | 10-15 mL Acetonitrile | Initial extraction of BEHDD and other compounds from the sample matrix. |

| 3. Salting Out / Partitioning | A pre-packaged salt mixture is added, and the tube is shaken and centrifuged. | Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc) or Sodium Chloride (NaCl) | To induce phase separation and drive BEHDD into the acetonitrile layer. |

| 4. d-SPE Cleanup | An aliquot of the supernatant is transferred to a d-SPE tube, vortexed, and centrifuged. | Primary Secondary Amine (PSA), C18, MgSO₄ | To remove interfering matrix components such as fatty acids (PSA) and lipids (C18). MgSO₄ removes residual water. |

| 5. Final Extract | The final cleaned supernatant is collected for instrumental analysis. | --- | The extract is ready for analysis, often by GC-MS or LC-MS. |

Future Research Directions and Translational Science for Bis 2 Ethylhexyl Dodecanedioate

Sustainable Synthesis and Green Chemistry Principles in Production

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For Bis(2-ethylhexyl) dodecanedioate (B1236620), this translates to developing more sustainable synthesis routes that are less reliant on hazardous materials and energy-intensive processes.

One promising area of research is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed in the synthesis of other long-chain diesters, such as bis(2-ethylhexyl) sebacate (B1225510). This enzymatic approach offers high selectivity and operates under milder reaction conditions compared to traditional chemical catalysis, thereby reducing energy consumption and byproduct formation. Future studies could focus on identifying or engineering robust lipases with high catalytic efficiency for the esterification of dodecanedioic acid with 2-ethylhexanol.

Another key aspect of green chemistry is the use of renewable feedstocks. While 2-ethylhexanol is traditionally derived from petroleum, research into bio-based routes for its production is emerging. Similarly, dodecanedioic acid can be synthesized from renewable resources through fermentation or biocatalysis. The integration of these bio-based feedstocks into the production of Bis(2-ethylhexyl) dodecanedioate would significantly enhance its sustainability profile.

The principles of green chemistry also advocate for the use of safer solvents and the reduction of waste. Research into solvent-free reaction conditions or the use of benign solvents like ionic liquids could further decrease the environmental footprint of this compound production.

Table 1: Green Chemistry Approaches for Sustainable Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Synthesis of dodecanedioic acid and 2-ethylhexanol from biomass. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Catalysis | Employment of enzymatic catalysts (e.g., lipases) for esterification. | Milder reaction conditions, higher selectivity, reduced byproducts. |

| Safer Solvents and Auxiliaries | Implementation of solvent-free reaction systems or use of green solvents. | Reduced environmental pollution and worker exposure to hazardous chemicals. |

| Design for Energy Efficiency | Optimization of reaction conditions to lower energy consumption. | Reduced production costs and greenhouse gas emissions. |

| Waste Prevention | Development of high-yield synthetic routes with minimal byproduct formation. | Minimized waste treatment and disposal costs. |

Design and Development of Safer Alternatives for Industrial Applications

The pursuit of safer alternatives to commonly used industrial chemicals is a cornerstone of modern toxicology and materials science. While this compound is considered a non-phthalate plasticizer, ongoing research into the design of even safer alternatives is crucial. The "safe-by-design" concept aims to prevent negative health and environmental impacts by considering safety at the earliest stages of chemical design. nih.gov

A key strategy in designing safer plasticizers is to increase their molecular weight and introduce structural features that reduce their migration from the polymer matrix. rsc.org For aliphatic diesters, this could involve creating oligomeric or polymeric plasticizers derived from dodecanedioic acid. rsc.org These larger molecules have a lower tendency to leach into the environment and are less bioavailable.

Computational toxicology and in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in the design of safer chemicals. nih.govresearchgate.netingentaconnect.comresearchgate.net These models can predict the potential toxicity of a molecule based on its structure, allowing for the screening of new candidate plasticizers before they are synthesized. nih.govresearchgate.netingentaconnect.comresearchgate.net By identifying structural motifs associated with toxicity, chemists can design new molecules that are predicted to be less hazardous. nih.govresearchgate.netingentaconnect.comresearchgate.net For instance, QSAR models have been developed to predict the aquatic toxicity of aliphatic esters, which can guide the design of more environmentally friendly alternatives. nih.govresearchgate.netingentaconnect.com

Furthermore, the development of alternatives often involves a comparative assessment of their toxicological profiles. This can include in vitro assays to evaluate cytotoxicity, genotoxicity, and endocrine-disrupting potential. For example, toxicogenomic screening of potential replacements for Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been used to identify candidates with minimal impact on gene expression in relevant cell lines. plos.org

Table 2: Design Principles for Safer Plasticizer Alternatives

| Design Principle | Description | Example Application |

| Increased Molecular Weight | Synthesizing larger molecules to reduce migration and bioavailability. | Development of polymeric adipates or other long-chain polyester plasticizers. |

| Reduced Migration | Modifying the chemical structure to enhance compatibility with the polymer matrix. | Covalently attaching functional groups to the plasticizer to anchor it within the polymer. rsc.org |

| In Silico Toxicity Prediction | Using computational models (e.g., QSAR) to predict the toxicity of new molecules. nih.govresearchgate.netingentaconnect.comresearchgate.net | Screening virtual libraries of potential plasticizer candidates to prioritize those with the lowest predicted toxicity. nih.govresearchgate.netingentaconnect.comresearchgate.net |

| Biodegradability | Designing molecules that can be readily broken down by microorganisms in the environment. | Incorporating ester linkages that are susceptible to enzymatic hydrolysis. |

| Avoidance of Structural Alerts | Designing molecules that do not contain chemical fragments known to be associated with toxicity. | Eliminating reactive functional groups that could lead to adverse biological interactions. |

Integration of Omics Technologies in Toxicological and Environmental Investigations

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer a systems-level understanding of the biological effects of chemical exposures. These high-throughput approaches can provide valuable insights into the mechanisms of toxicity and biodegradation of this compound.

Transcriptomics and Proteomics in Mechanistic Studies

Transcriptomics analyzes the complete set of RNA transcripts in a cell or organism, providing a snapshot of gene expression in response to a chemical exposure. Proteomics, on the other hand, identifies and quantifies the complete set of proteins. Together, these technologies can elucidate the molecular pathways perturbed by this compound.

For instance, studies on other plasticizers have used these techniques to identify effects on cellular processes. A quantitative proteomic analysis of mammary organoids exposed to mono-n-butyl phthalate revealed alterations in pathways related to apoptosis and cell proliferation. nih.gov A transcriptomic analysis of cells exposed to saturated aliphatic aldehydes identified carbon number-specific changes in gene expression related to pulmonary toxicity. nih.gov

Future research could apply similar methodologies to this compound. Exposing relevant in vitro models (e.g., liver cells, reproductive cells) or in vivo models (e.g., zebrafish) to the compound and subsequently performing transcriptomic and proteomic analyses could reveal key toxicity pathways. This information is crucial for a more comprehensive risk assessment and can help in the design of safer alternatives by identifying and avoiding molecular initiating events.

Metabolomics in Biodegradation and Biomonitoring

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomics can be a powerful tool for elucidating its biodegradation pathways in the environment. By identifying the intermediate metabolites produced by microorganisms during the breakdown of the compound, researchers can map out the complete degradation pathway. This knowledge is essential for assessing its environmental persistence and for developing effective bioremediation strategies.

Metabolomic studies on the biodegradation of phthalates have successfully identified key intermediates, providing a detailed understanding of their microbial degradation. nih.govresearchgate.net A similar approach could be applied to this compound by incubating it with soil or water microorganisms and analyzing the resulting metabolites over time using techniques like mass spectrometry.

Furthermore, metabolomics can be used for biomonitoring of human exposure. By identifying specific metabolites of this compound in human samples such as urine or blood, it is possible to assess the extent of exposure in the general population or in occupational settings.

Advanced Environmental Monitoring and Remediation Technologies

The potential for environmental release of this compound necessitates the development of advanced technologies for its monitoring and removal.

For environmental monitoring, the development of sensitive and selective biosensors offers a promising alternative to traditional analytical methods. Biosensors can provide rapid, on-site detection of pollutants in water and soil. While specific biosensors for this compound have not yet been developed, the principles used for detecting other ester-containing compounds could be adapted.

In terms of remediation, advanced oxidation processes (AOPs) are a set of powerful technologies for the degradation of organic pollutants in water. AOPs generate highly reactive hydroxyl radicals that can break down complex organic molecules into simpler, less harmful substances. Photocatalytic degradation, a type of AOP, has been shown to be effective in degrading di(2-ethylhexyl)phthalate (DEHP). iwaponline.com Future research could investigate the efficacy of various AOPs, such as ozonation, Fenton processes, and photocatalysis, for the removal of this compound from contaminated water.

Bioremediation, which utilizes microorganisms to break down pollutants, is another important area of research. Studies have demonstrated the potential for bioremediation of soils contaminated with plasticizers, including adipates. scielo.br Future work could focus on isolating and characterizing microbial consortia or individual strains with a high capacity for degrading this compound and optimizing the conditions for their application in contaminated environments.

Table 3: Advanced Environmental Technologies

| Technology | Application for this compound | Research Focus |

| Biosensors | Rapid, on-site environmental monitoring of water and soil. | Development of specific biorecognition elements for selective detection. |

| Advanced Oxidation Processes (AOPs) | Degradation of the compound in contaminated water. | Optimization of AOP conditions (e.g., catalyst, pH, oxidant dose) for efficient removal. |

| Bioremediation | In situ or ex situ treatment of contaminated soil and water. | Isolation and enrichment of microbial strains with high degradation capabilities. |

| Phytoremediation | Use of plants to remove, degrade, or contain the compound in soil. | Identification of plant species that can effectively take up and metabolize the compound. |

Q & A

Q. What methodologies address batch-to-batch variability in this compound production?